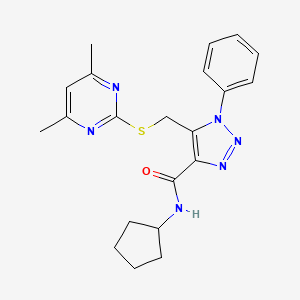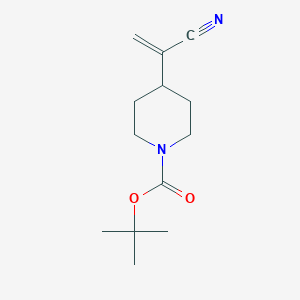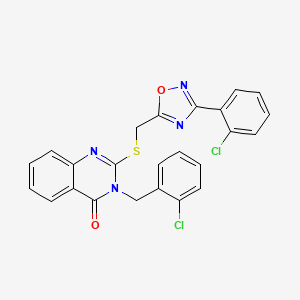![molecular formula C23H20N2O3S B2672593 3-methoxy-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide CAS No. 307338-85-8](/img/structure/B2672593.png)
3-methoxy-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-methoxy-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide” is a complex organic molecule. It contains several functional groups including a carboxamide, a thiazole ring, and methoxy groups. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The naphthalene and thiazole rings are aromatic, which could contribute to the compound’s stability and reactivity. The methoxy groups could influence the compound’s solubility and reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the aromatic rings and the electron-donating methoxy groups. The carboxamide group could potentially participate in various reactions such as hydrolysis or condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings and polar functional groups could affect its solubility, melting point, boiling point, and other properties .Applications De Recherche Scientifique
Antibacterial and Herbicidal Activity
Research has shown that derivatives of 3-methoxy-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide exhibit notable antibacterial and herbicidal properties. These compounds have been tested for their inhibition of photosynthetic electron transport in spinach chloroplasts and against various Staphylococcus strains, including methicillin-resistant strains, as well as against mycobacterial species. Some derivatives have demonstrated significant biological activity and cytotoxicity assays have been performed using human monocytic leukemia cell lines (Kos et al., 2013).
Anticancer Activity
Studies have explored the synthesis of derivatives containing the naphthalene ring structure for potential anticancer applications. These derivatives have been evaluated for their cytotoxic effects against various cancer cell lines, showing promising results in inhibiting tumor growth (Thabet et al., 2011). Another study synthesized novel derivatives with enhanced anticancer activity against human glioblastoma and breast cancer cell lines (Tumosienė et al., 2020).
Synthesis and Characterization
Research has also focused on the synthesis and characterization of various derivatives of this compound, highlighting their potential as pharmaceutical intermediates and in the development of new therapeutic agents. This includes the investigation of their molecular structures and physical properties (Yu Ma, 2000).
Electropolymerization and Electrochromic Properties
Some studies have explored the electropolymerization and electrochromic properties of naphthalene-cored dicarboxamides, which can be used in the development of electroactive films and materials for potential application in electronic devices (Hsiao & Han, 2017).
Safety and Hazards
Propriétés
IUPAC Name |
3-methoxy-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S/c1-14-10-17(8-9-20(14)27-2)19-13-29-23(24-19)25-22(26)18-11-15-6-4-5-7-16(15)12-21(18)28-3/h4-13H,1-3H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKZWOZWYNBLGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CSC(=N2)NC(=O)C3=CC4=CC=CC=C4C=C3OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

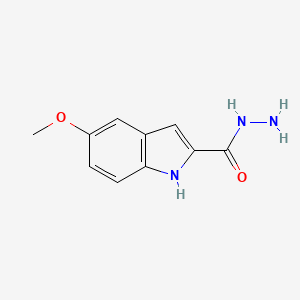
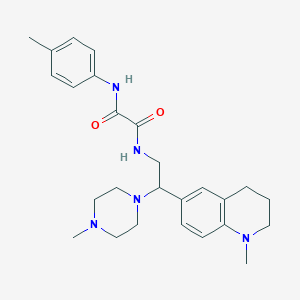
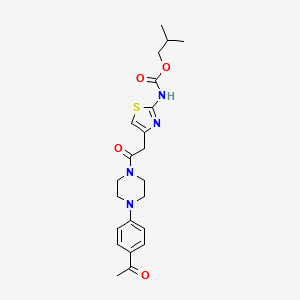
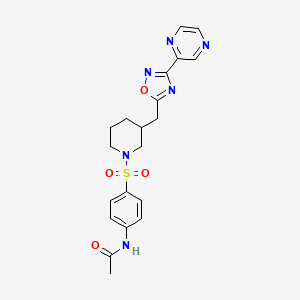
![8-Chloro-2-(propan-2-yl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2672515.png)
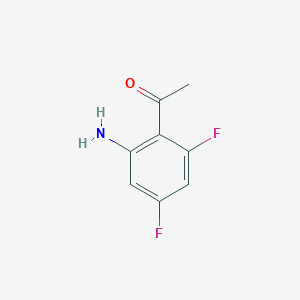
![2-thiophenecarbaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone](/img/structure/B2672521.png)
![methyl [2,4-dioxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydroquinazolin-1(2H)-yl]acetate](/img/structure/B2672524.png)
![N-(4-chlorophenyl)-2-[2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-(2-methoxyethoxy)anilino]acetamide](/img/structure/B2672525.png)
![4-methyl-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2672526.png)
